molecular formula C14H16ClN5O3 B4197792 1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine

1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine

Cat. No. B4197792
M. Wt: 337.76 g/mol
InChI Key: HZPKYOGYYMAOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. The ionotropic glutamate receptor is a ligand-gated ion channel that mediates the influx of cations, such as calcium and sodium, into the cell. By blocking the ionotropic glutamate receptor, this compound can prevent the influx of cations and inhibit the excitatory effects of glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit long-term potentiation, which is a form of synaptic plasticity that is important for learning and memory. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine in lab experiments is its potency and selectivity for the ionotropic glutamate receptor. This allows for precise manipulation of glutamate signaling without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its potential off-target effects on other glutamate receptors, such as the metabotropic glutamate receptor. Additionally, this compound has poor water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine. One area of interest is the role of glutamate signaling in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective antagonists of the ionotropic glutamate receptor. Finally, there is a need for more research on the potential off-target effects of this compound on other glutamate receptors and neurotransmitter systems.

Scientific Research Applications

1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in a wide range of functions, including learning, memory, and synaptic plasticity. This compound is a potent and selective antagonist of the ionotropic glutamate receptor, which is a major subtype of glutamate receptors. By blocking the ionotropic glutamate receptor, this compound can be used to study the physiological and pathological processes that are mediated by glutamate signaling.

properties

IUPAC Name

1-[2-(4-chlorophenyl)-5-nitro-3-oxidotriazol-3-ium-4-yl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O3/c1-10-6-8-17(9-7-10)14-13(20(22)23)16-18(19(14)21)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPKYOGYYMAOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=[N+](N(N=C2[N+](=O)[O-])C3=CC=C(C=C3)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine
Reactant of Route 2
1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine
Reactant of Route 3
1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine
Reactant of Route 4
1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine
Reactant of Route 5
1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine

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